3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)
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Overview
Description
3,5-Dinitrobenzoic acid–1-azabicyclo[222]octane (2/1) is a compound formed by the combination of 3,5-dinitrobenzoic acid and 1-azabicyclo[222]octane in a 2:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) typically involves the reaction of 3,5-dinitrobenzoic acid with 1-azabicyclo[2.2.2]octane under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with specific binding sites. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Used as a reducing agent and solvent in various chemical reactions.
Uniqueness
3,5-Dinitrobenzoic acid–1-azabicyclo[2.2.2]octane (2/1) is unique due to its combination of a nitro-substituted aromatic ring and a bicyclic nitrogen-containing structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
669058-34-8 |
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Molecular Formula |
C21H21N5O12 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/2C7H4N2O6.C7H13N/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-4-8-5-2-7(1)3-6-8/h2*1-3H,(H,10,11);7H,1-6H2 |
InChI Key |
CDMBQPXYARTWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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